2-(2,2-Difluoroethoxy)ethanethiol
Description
Properties
IUPAC Name |
2-(2,2-difluoroethoxy)ethanethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F2OS/c5-4(6)3-7-1-2-8/h4,8H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNHRCUXBLSAIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)OCC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8F2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1555211-79-4 | |
| Record name | 2-(2,2-difluoroethoxy)ethane-1-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-Difluoroethoxy)ethanethiol typically involves the reaction of 2,2-difluoroethanol with an appropriate thiolating agent. One common method is the reaction of 2,2-difluoroethanol with thiourea followed by hydrolysis to yield the desired thiol compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiol group in 2-(2,2-Difluoroethoxy)ethanethiol can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The difluoroethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Chemistry: 2-(2,2-Difluoroethoxy)ethanethiol is used as a building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of thiol-containing compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: Potential applications in medicine include the development of new drugs and therapeutic agents. The thiol group is known for its antioxidant properties, which could be leveraged in drug design.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various chemical processes and formulations.
Mechanism of Action
The mechanism of action of 2-(2,2-Difluoroethoxy)ethanethiol is largely dependent on its functional groups. The thiol group can interact with various molecular targets, including enzymes and proteins, through the formation of disulfide bonds. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The table below compares DFEET with structurally related ethanethiol derivatives:
Research Findings and Industrial Relevance
- DFEET in Polymers : Its stability and reactivity make it ideal for synthesizing fluorinated polymers with tailored thermal and chemical resistance .
- Biomedical Applications : Azide-thiol derivatives are pivotal in drug delivery systems, leveraging click chemistry for targeted payload release .
- Limitations : Phenylthio and fluorophenyl thiols face challenges in aqueous solubility, limiting their use in biological systems without derivatization .
Biological Activity
Overview of the Compound
2-(2,2-Difluoroethoxy)ethanethiol, with the molecular formula CHFOS, is an organosulfur compound notable for its thiol group (-SH) and difluoroethoxy group (-OCHCF-). It is primarily utilized in organic synthesis and biological research due to its unique chemical properties and potential applications in medicine and industry.
- Molecular Weight : 142.17 g/mol
- CAS Number : 1555211-79-4
- Functional Groups : Thiol (-SH), Difluoroethoxy (-OCHCF)
The biological activity of this compound is largely attributed to its thiol group, which can participate in various biochemical reactions:
- Disulfide Bond Formation : The thiol group can form disulfide bonds with other thiols, influencing protein structure and function.
- Antioxidant Activity : Thiols are known for their antioxidant properties, which can mitigate oxidative stress in biological systems.
- Enzyme Modulation : Interaction with enzymes and proteins can modulate their activity, potentially leading to therapeutic effects.
Antioxidant Properties
The thiol group in this compound may provide significant antioxidant effects. Thiols are known to scavenge free radicals, thus protecting cells from oxidative damage. This property could be leveraged in developing drugs aimed at conditions characterized by oxidative stress.
Drug Development
Research indicates that compounds containing thiol groups can serve as precursors for biologically active molecules. The unique difluoroethoxy group may enhance the pharmacokinetic properties of derivatives synthesized from this compound, making it a candidate for further drug development.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Functional Groups | Biological Activity |
|---|---|---|
| 2-(2,2-Difluoroethoxy)ethanol | Hydroxyl (-OH) | Moderate antioxidant activity |
| 2-(2,2-Difluoroethoxy)ethane | None | Minimal reactivity; lacks biological activity |
| Cysteine | Thiol (-SH) | Strong antioxidant; involved in protein synthesis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
